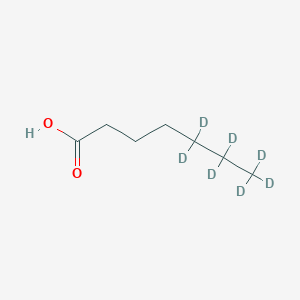
Heptanoic-5,5,6,6,7,7,7-d7 acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanoic-5,5,6,6,7,7,7-d7 acid is a deuterated form of heptanoic acid, where seven hydrogen atoms are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which can be beneficial in various analytical techniques.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptanoic-5,5,6,6,7,7,7-d7 acid can be synthesized through the deuteration of heptanoic acid. This process typically involves the exchange of hydrogen atoms with deuterium using deuterated reagents. One common method is the catalytic exchange reaction where heptanoic acid is treated with deuterium gas in the presence of a catalyst.
Industrial Production Methods: Industrial production of deuterated compounds like this compound often involves the use of deuterated solvents and reagents. The process may include multiple steps of purification to ensure the high isotopic purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Heptanoic-5,5,6,6,7,7,7-d7 acid undergoes similar chemical reactions as its non-deuterated counterpart, heptanoic acid. These reactions include:
Oxidation: this compound can be oxidized to produce heptanoic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol.
Substitution: The carboxylic acid group can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols, amines, and acid chlorides are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include deuterated esters, amides, and alcohols, which retain the deuterium labeling.
Scientific Research Applications
Heptanoic-5,5,6,6,7,7,7-d7 acid is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the incorporation and transformation of fatty acids.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of deuterated compounds for NMR spectroscopy and mass spectrometry.
Mechanism of Action
The mechanism of action of heptanoic-5,5,6,6,7,7,7-d7 acid is similar to that of heptanoic acid. It interacts with various enzymes and receptors in biological systems. The deuterium atoms can influence the rate of metabolic reactions due to the kinetic isotope effect, which can slow down the reaction rates compared to non-deuterated compounds.
Comparison with Similar Compounds
Hexanoic acid: A six-carbon chain carboxylic acid.
Octanoic acid: An eight-carbon chain carboxylic acid.
Heptanoic acid: The non-deuterated form of heptanoic-5,5,6,6,7,7,7-d7 acid.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and research applications. The presence of deuterium can enhance the accuracy of NMR spectroscopy and mass spectrometry by reducing background noise and improving signal clarity.
Properties
Molecular Formula |
C7H14O2 |
|---|---|
Molecular Weight |
137.23 g/mol |
IUPAC Name |
5,5,6,6,7,7,7-heptadeuterioheptanoic acid |
InChI |
InChI=1S/C7H14O2/c1-2-3-4-5-6-7(8)9/h2-6H2,1H3,(H,8,9)/i1D3,2D2,3D2 |
InChI Key |
MNWFXJYAOYHMED-NCKGIQLSSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCC(=O)O |
Canonical SMILES |
CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


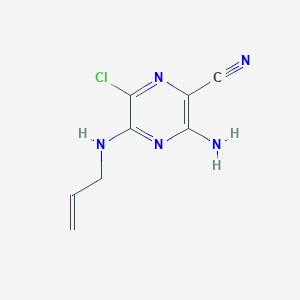
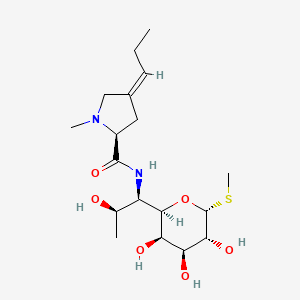

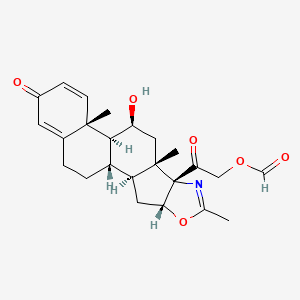
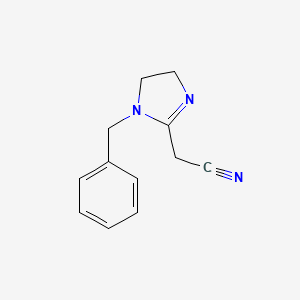
![1-(2-Aminoethyl)-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13860771.png)
![[5-(Pyridin-3-yl)-1,3-phenylene]dimethanol](/img/structure/B13860775.png)
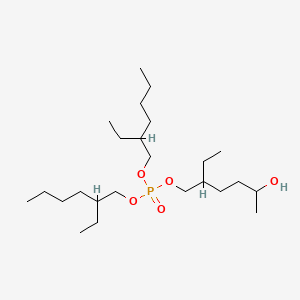
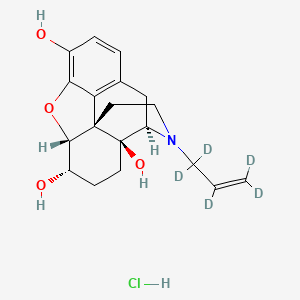

![N-[(1-ethylpyrrolidin-2-yl)methyl]-2,2-dimethoxyethanamine](/img/structure/B13860796.png)
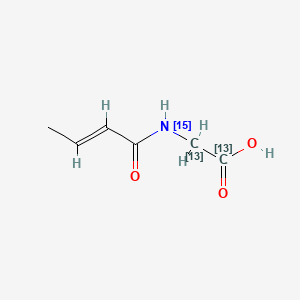
![N-[6-(4-tert-butylphenoxy)pyridin-3-yl]-3,4-dimethoxybenzamide](/img/structure/B13860816.png)

